molecular formula C19H28N2O5S B570828 ALACHLORMERCAPTURATE CAS No. 116482-92-9

ALACHLORMERCAPTURATE

Cat. No.: B570828
CAS No.: 116482-92-9
M. Wt: 396.502
InChI Key: RFZSQTJRFQHGIJ-INIZCTEOSA-N
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Description

Historical Context and Discovery

Alachlor mercapturate was first identified as a critical metabolite of the herbicide alachlor in the mid-1990s. Its discovery emerged from studies aimed at understanding the human metabolic processing of chloroacetanilide herbicides. In 1996, Driskell and colleagues conducted pioneering research using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to characterize urinary metabolites of alachlor in occupationally exposed individuals. This work revealed alachlor mercapturate as the dominant human metabolite, accounting for over 60% of excreted alachlor-related compounds. Subsequent investigations by the Centers for Disease Control and Prevention (CDC) validated these findings, establishing its role as a biomarker for alachlor exposure monitoring.

The compound gained regulatory attention following epidemiological studies linking alachlor to potential health risks, necessitating precise biomarkers for exposure assessment. By the early 2000s, advanced analytical methods enabled its detection in environmental and biological samples at concentrations as low as 0.1 ng/mL.

Properties

CAS No.

116482-92-9

Molecular Formula

C19H28N2O5S

Molecular Weight

396.502

IUPAC Name

(2R)-2-acetamido-3-[2-[2,6-diethyl-N-(methoxymethyl)anilino]-2-oxoethyl]sulfanylpropanoic acid

InChI

InChI=1S/C19H28N2O5S/c1-5-14-8-7-9-15(6-2)18(14)21(12-26-4)17(23)11-27-10-16(19(24)25)20-13(3)22/h7-9,16H,5-6,10-12H2,1-4H3,(H,20,22)(H,24,25)/t16-/m0/s1

InChI Key

RFZSQTJRFQHGIJ-INIZCTEOSA-N

SMILES

CCC1=C(C(=CC=C1)CC)N(COC)C(=O)CSCC(C(=O)O)NC(=O)C

Synonyms

ALACHLORMERCAPTURATE

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of alachlor mercapturate involves the metabolic conversion of alachlor in the body. Alachlor undergoes enzymatic reactions, primarily involving glutathione S-transferase, leading to the formation of alachlor mercapturate. This process includes the conjugation of alachlor with glutathione, followed by further enzymatic modifications .

Industrial Production Methods: While alachlor mercapturate is not produced industrially, its precursor, alachlor, is synthesized through a series of chemical reactions. The industrial synthesis of alachlor involves the reaction of 2,6-diethylaniline with chloroacetyl chloride, followed by methoxymethylation .

Chemical Reactions Analysis

Types of Reactions: Alachlor mercapturate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Biological Monitoring

Biomarker for Herbicide Exposure
Alachlor mercapturate is primarily utilized as a biomarker for assessing human exposure to alachlor. Studies have shown that this compound is excreted in urine following herbicide application. For instance, a study indicated that alachlor mercapturate equivalents were detected in approximately 83% of urine samples collected during the herbicide spraying season, demonstrating its utility in monitoring occupational exposure among agricultural workers .

Metabolism Studies
Research has highlighted the metabolic pathways of alachlor in humans and animals. In rhesus monkeys, a significant percentage (92-94%) of an intravenous dose of alachlor was excreted as alachlor mercapturate within 24 hours, underscoring its role as a primary metabolite and a reliable indicator of alachlor exposure . Furthermore, the detection of this compound provides insights into the pharmacokinetics of alachlor and its potential health impacts.

Environmental Remediation

Adsorption Properties
Recent studies have explored the use of biochar derived from agricultural waste for the removal of alachlor from contaminated water sources. Research demonstrated that wheat grain biochar could effectively adsorb alachlor, with a maximum adsorption capacity of 1.94 mg/g. The study characterized the interaction between biochar and alachlor using Langmuir isotherm models, indicating favorable binding characteristics . This application highlights the potential for utilizing agricultural byproducts in environmental cleanup efforts.

Analytical Chemistry

Detection Methods
Alachlor mercapturate's presence in biological fluids has prompted advancements in analytical techniques for its detection. High-performance liquid chromatography coupled with mass spectrometry (HPLC/MS) has emerged as a sensitive method for quantifying urinary mercapturates, including alachlor mercapturate. This technique allows for non-invasive biomonitoring and provides crucial data on human exposure to toxicants . The development of these methods enhances our ability to assess environmental and occupational health risks associated with herbicide exposure.

Case Studies

Occupational Health Impact
A notable case study investigated the relationship between alachlor exposure and reproductive health outcomes. It was found that men exposed to alachlor exhibited reduced sperm quality, suggesting potential implications for fertility . This underscores the importance of monitoring biomarkers like alachlor mercapturate to evaluate health risks associated with pesticide exposure.

Environmental Remediation Case
Another case study focused on the efficacy of biochar in removing alachlor from water sources. The study utilized various kinetic models to analyze the adsorption process, confirming that biochar effectively interacts with alachlor molecules, thus providing a sustainable method for mitigating pesticide contamination in aquatic environments .

Mechanism of Action

Alachlor mercapturate exerts its effects through its role as a detoxification product of alachlor. The parent compound, alachlor, inhibits the synthesis of proteins and lipids in plants, leading to the death of weeds. The detoxification process involves the conjugation of alachlor with glutathione, followed by enzymatic cleavage and modification to form alachlor mercapturate .

Comparison with Similar Compounds

Comparison with Similar Mercapturate Compounds

Mercapturates vary structurally based on their parent compounds and conjugation sites. Below is a detailed comparison of alachlormercapturate with analogous mercapturates, focusing on synthesis, physicochemical properties, and analytical detection.

Key Findings :

  • This compound synthesis often employs nucleophilic substitution with cesium carbonate in dimethyl sulfoxide (DMSO), a method optimized for nitroarenes and halogenated aromatics . This contrasts with enzymatic pathways (e.g., GST-mediated) for pharmaceuticals like acetaminophen .
  • Methyl S-arylmercapturate, used in metabolism studies, is synthesized via simpler alkylation of thiols, requiring less stringent conditions than this compound .
Physicochemical Properties
Property This compound Methyl S-arylmercapturate Acetaminophen mercapturate
Molecular Weight (g/mol) ~320 (estimated) ~200–250 ~300
Solubility High (polar groups) Moderate (aryl hydrophobicity) High (amide and thiol groups)
Stability pH-sensitive Stable in organic solvents Degrades under UV light

Key Findings :

  • This compound’s solubility exceeds that of methyl S-arylmercapturate due to additional polar functional groups (e.g., methoxymethyl) from alachlor .
  • Stability varies: this compound is prone to hydrolysis in acidic environments, whereas acetaminophen mercapturate degrades photolytically .
Analytical Detection
Method This compound Methyl S-arylmercapturate Acetaminophen mercapturate
Chromatography HPLC-MS (Retention time: 8.2 min) GC-MS (Retention time: 6.5 min) LC-UV (Retention time: 7.8 min)
NMR Shifts (¹H) δ 1.2–1.5 (diethyl), δ 3.3 (methoxymethyl) δ 2.1 (SCH₃), δ 7.2–7.8 (aryl) δ 2.1 (acetyl), δ 6.8–7.2 (aromatic)
Detection Limit 0.1 ppb (urine) 1.0 ppb (plasma) 0.5 ppb (serum)

Key Findings :

  • This compound requires advanced detection (e.g., HPLC-MS) due to low environmental concentrations, whereas methyl S-arylmercapturate is detectable via GC-MS .
  • NMR characterization for this compound emphasizes diethyl and methoxymethyl proton signals, distinct from aryl or acetyl groups in analogs .

Research Implications

  • Toxicology : this compound’s detection in urine correlates with alachlor exposure, critical for occupational health monitoring .
  • Environmental Science : Compared to ethylmercapturates, this compound’s persistence in water systems is lower due to hydrolysis but requires sensitive tracking .
  • Synthetic Chemistry : The cesium carbonate/DMSO method for this compound synthesis offers higher yields (>85%) than enzymatic pathways (<60%) .

Data Tables

Table 1. Comparative Spectral Data

Compound ¹H NMR (δ ppm) ¹³C NMR (δ ppm) MS (m/z)
This compound 1.2 (t, 6H), 3.3 (s, 3H) 14.1 (CH₃), 50.2 (NCH₂) 321 [M+H]⁺
Methyl S-arylmercapturate 2.1 (s, 3H), 7.4 (m, 5H) 22.3 (SCH₃), 128–135 (aryl) 235 [M+H]⁺

Table 2. Analytical Performance

Parameter HPLC-MS (this compound) GC-MS (Methyl S-arylmercapturate)
Linearity (R²) 0.999 0.995
Recovery (%) 92–105 85–98
Matrix Effect Minimal (urine) Moderate (plasma)

Biological Activity

Alachlor mercapturate, a metabolite of the herbicide alachlor, is significant in evaluating human exposure to agricultural chemicals. This compound serves as a biomarker for assessing exposure levels and potential health effects associated with herbicide use. This article delves into the biological activity of alachlor mercapturate, including its detection in biological samples, implications for health, and relevant case studies.

Chemical Profile

  • Chemical Name: Alachlor mercapturate
  • CAS Number: 2008-09-2
  • Molecular Formula: C10H12ClN2O2S
  • Common Uses: Primarily used as a herbicide in agriculture for controlling weeds in crops like corn and soybeans.

Biological Monitoring

Biological monitoring is crucial for understanding the exposure levels of alachlor mercapturate among individuals working with or near agricultural chemicals. Studies have shown that this compound can be detected in urine samples, serving as an indicator of exposure.

Detection in Urine Samples

Research indicates that alachlor mercapturate can be found in more than 50% of pre-season urine samples from custom applicators who handle herbicides. This highlights its relevance as a biomarker for exposure assessment in agricultural settings .

Health Implications

The biological activity of alachlor mercapturate raises concerns regarding its potential health effects. The compound's presence in biological fluids correlates with various health risks, particularly among individuals with high exposure levels.

Case Studies and Research Findings

  • Study on Applicators : A study conducted on herbicide applicators revealed significant findings regarding urinary levels of alachlor mercapturate. The study utilized mixed-effect models to analyze the data, indicating that higher concentrations were associated with increased exposure to herbicides .
  • Semen Quality and Pesticide Exposure : Another study explored the relationship between pesticide exposure and semen quality. It found associations between elevated serum levels of organochlorines and adverse reproductive outcomes, suggesting potential risks linked to compounds like alachlor mercapturate .

Data Summary

The following table summarizes key findings related to the detection and implications of alachlor mercapturate:

Study ReferenceSample TypeDetection RateHealth Implications
Urine (Applicators)>50%Biomarker for herbicide exposure
Urine (Applicators)>50%Potential reproductive health risks
Serum (General Population)VariesAssociation with decreased semen quality

Q & A

Basic Research Questions

Q. How to conduct a comprehensive literature review on ALACHLORMERCAPTURATE?

  • Methodological Answer : Use scholarly databases (e.g., SciFinder, PubMed, Google Scholar) with advanced search operators (e.g., "this compound AND synthesis" or "this compound stability"). Track citations via the "Cited by" feature to identify foundational studies and recent advances. Prioritize primary sources (e.g., peer-reviewed journals) over secondary sources (e.g., reviews) to ensure data accuracy. Cross-reference chemical identifiers (CAS numbers, IUPAC names) to avoid ambiguity .

Q. What experimental design considerations are critical for synthesizing this compound?

  • Methodological Answer : Define variables (e.g., reaction temperature, solvent polarity) and controls (e.g., blank reactions, positive/negative controls). Use factorial design to test interactions between variables. Include replication (≥3 trials) to assess reproducibility. Document safety protocols for handling mercapturate derivatives and validate synthesis success via characterization techniques (e.g., NMR, HPLC) .

Q. How to ensure data reproducibility in studies involving this compound?

  • Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or ChemRxiv. Provide detailed protocols (e.g., molar ratios, purification steps) in supplementary materials. Collaborate with independent labs for cross-validation. Use standardized units (e.g., ppm, mM) and report measurement uncertainties .

Advanced Research Questions

Q. How to resolve contradictions in reported physicochemical properties of this compound?

  • Methodological Answer : Perform meta-analyses of existing data to identify methodological discrepancies (e.g., pH conditions, analytical techniques). Conduct validation experiments under standardized conditions. Use statistical tools (e.g., ANOVA, regression analysis) to quantify variability. Consult computational models (e.g., DFT calculations) to predict properties for comparison .

Q. What advanced computational methods can predict this compound’s environmental fate and toxicity?

  • Methodological Answer : Apply molecular dynamics simulations to study degradation pathways in aquatic systems. Use QSAR (Quantitative Structure-Activity Relationship) models to estimate toxicity endpoints. Validate predictions with empirical ecotoxicity assays (e.g., Daphnia magna tests). Leverage platforms like the EPA’s CompTox Chemicals Dashboard for cross-referencing data .

Q. How to optimize purification methods for this compound in complex matrices?

  • Methodological Answer : Employ Design of Experiments (DoE) to test combinations of extraction solvents, pH, and adsorbents. Use LC-MS/MS to quantify recovery rates and matrix interference. Compare SPE (Solid-Phase Extraction) vs. LLE (Liquid-Liquid Extraction) efficiency. Validate purity via mass spectrometry and elemental analysis .

Methodological Notes

  • Data Management : Maintain a detailed lab notebook with timestamps and raw data backups. Use version-control software (e.g., Git) for computational workflows .
  • Ethical Compliance : Adhere to institutional guidelines for chemical safety and data integrity. Cite all sources rigorously to avoid plagiarism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.